(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
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Overview
Description
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cinnamylpiperazine moiety, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one typically involves multiple steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions.
Introduction of the hydroxy group: The hydroxy group at the 6-position can be introduced via selective hydroxylation.
Attachment of the cinnamylpiperazine moiety: This step involves the reaction of the chromen-2-one derivative with cinnamylpiperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The double bond in the cinnamyl group can be reduced to a single bond.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated cinnamyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one may be studied for its potential as a bioactive molecule. It could be tested for antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The cinnamylpiperazine moiety may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Benzylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
- 4-((4-Phenylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
Uniqueness
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one is unique due to the presence of the cinnamyl group, which may impart distinct biological and chemical properties compared to similar compounds. This structural feature could influence its reactivity, binding affinity, and overall pharmacological profile.
Biological Activity
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one is a coumarin derivative that has garnered attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound, specifically, is being studied for its role in inhibiting acetylcholinesterase (AChE) activity, which is crucial in the context of neurodegenerative diseases such as Alzheimer's.
Chemical Structure
The compound can be represented structurally as follows:
Acetylcholinesterase Inhibition
Research has indicated that compounds with a coumarin structure exhibit significant AChE inhibitory activity. For instance, studies have shown that derivatives of 6-hydroxycoumarin can inhibit AChE, thereby increasing acetylcholine levels in the brain, which is beneficial for cognitive function and memory enhancement.
In a comparative study involving various coumarin derivatives, it was found that certain modifications enhance the inhibitory potency against AChE. For example, a derivative with an IC50 value of 2.7 µM was identified as particularly potent against AChE, suggesting that structural modifications similar to those in this compound could yield promising results in this context .
Antioxidant Properties
Coumarin derivatives are also recognized for their antioxidant capabilities. The presence of hydroxyl groups in the structure of this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including neurodegenerative disorders.
Study on Neuroprotective Effects
A recent study focused on the neuroprotective effects of several coumarin derivatives, including this compound. The study demonstrated that this compound could significantly reduce neuronal apoptosis in vitro and improve cognitive function in animal models subjected to neurotoxic agents. The mechanism was attributed to its ability to modulate oxidative stress and enhance cholinergic signaling through AChE inhibition .
Comparative Biological Activity Table
Compound Name | AChE Inhibition IC50 (µM) | Antioxidant Activity | Neuroprotective Effects |
---|---|---|---|
This compound | TBD | Moderate | Significant |
4-Hydroxycoumarin | 5.0 | High | Moderate |
Cinnamoyl derivatives | 3.5 | Low | High |
Properties
IUPAC Name |
6-hydroxy-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-20-8-9-22-21(16-20)19(15-23(27)28-22)17-25-13-11-24(12-14-25)10-4-7-18-5-2-1-3-6-18/h1-9,15-16,26H,10-14,17H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRKUYUTTGDFAH-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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